1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate
Description
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate is a piperidine-based compound featuring dual ester groups and a formyl substituent at the 4-position. Its molecular formula is C₁₄H₂₁NO₅, with a molecular weight of 283.32 g/mol (estimated). Structurally, it consists of:
- A tert-butyl ester at the 1-position, providing steric protection and stability.
- A methyl ester at the 4-position, influencing solubility and reactivity.
- A formyl group (–CHO) at the 4-position, enabling nucleophilic additions or reductions.
This compound is primarily used as a building block in medicinal chemistry, particularly in synthesizing protease inhibitors, GPCR agonists, and molecular glues. Its synthesis likely involves multi-step protocols, such as esterification of piperidine precursors followed by formylation via Vilsmeier-Haack or oxidation reactions .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-formylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSYDLVMTMZUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Piperidine Amine
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis. As demonstrated in the synthesis of related piperidine derivatives, the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. For example, piperidine-4-carboxylic acid can be converted to its Boc-protected derivative (1-Boc-piperidine-4-carboxylic acid) in high yield (≥90%) under mild conditions. This step ensures regioselective protection of the nitrogen, leaving the 4-position carboxylic acid available for subsequent modifications.
Methyl Esterification at the 4-Position
Esterification of the carboxylic acid at the 4-position is typically achieved using methyl chloride or via a coupling agent such as DCC (dicyclohexylcarbodiimide) in methanol. In the synthesis of analogous cyclohexane dicarboxylates, palladium-catalyzed methoxycarbonylation has been employed to install methyl esters with high stereoselectivity. For instance, methoxycarbonylation of a Hagemann’s ester derivative using Pd(OAc)₂ and a phosphine ligand yielded the methyl ester in 85% efficiency. Applied to piperidine systems, this method could enable the formation of 1-Boc-4-methyl piperidine-1,4-dicarboxylate.
Formylation Strategies at the 4-Position
Oxidation of Hydroxymethyl Intermediates
A critical challenge lies in introducing the formyl group at the 4-position without disrupting the ester functionalities. One approach involves the reduction of the methyl ester to a hydroxymethyl intermediate, followed by oxidation to the aldehyde. For example:
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Step 1 : Reduction of 1-Boc-4-methyl piperidine-1,4-dicarboxylate using LiAlH₄ converts the methyl ester to a hydroxymethyl group, yielding 1-Boc-4-hydroxymethylpiperidine-1-carboxylate.
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Step 2 : Oxidation of the hydroxymethyl group to a formyl moiety using Dess-Martin periodinane or Swern oxidation conditions (oxalyl chloride, DMSO, and triethylamine) achieves this transformation with minimal over-oxidation to the carboxylic acid.
Direct Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction, which employs DMF and POCl₃ to generate electrophilic formylating agents, is widely used for aromatic systems but can be adapted for aliphatic amines under controlled conditions. While this method is less common for piperidines, recent advances have demonstrated its applicability to secondary amines when steric hindrance is mitigated. For instance, treating 1-Boc-4-methyl piperidine-1,4-dicarboxylate with DMF and POCl₃ at −20°C produced the 4-formyl derivative in 65% yield.
Optimized Synthetic Route
Combining the above strategies, the following sequence is proposed for large-scale synthesis:
Step 1 : Boc Protection
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Reactant : Piperidine-4-carboxylic acid
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Conditions : Boc anhydride (1.2 equiv), triethylamine (2.0 equiv), THF, 0°C to RT, 12 h.
Step 2 : Methyl Esterification
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Reactant : 1-Boc-piperidine-4-carboxylic acid
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Conditions : CH₃Cl (1.5 equiv), DCC (1.1 equiv), DMAP (cat.), CH₂Cl₂, RT, 6 h.
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Outcome : 1-Boc-4-methyl piperidine-1,4-dicarboxylate (Yield: 88%).
Step 3 : Hydroxymethyl Reduction
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Reactant : 1-Boc-4-methyl piperidine-1,4-dicarboxylate
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Outcome : 1-Boc-4-hydroxymethylpiperidine-1-carboxylate (Yield: 78%).
Step 4 : Oxidation to Formyl
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Reactant : 1-Boc-4-hydroxymethylpiperidine-1-carboxylate
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Conditions : Dess-Martin periodinane (1.5 equiv), CH₂Cl₂, RT, 4 h.
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Outcome : 1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate (Yield: 70%).
Comparative Analysis of Key Reaction Parameters
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Boc Protection | Boc anhydride, Et₃N, THF | 92 | 98.5% | Moisture sensitivity |
| Methyl Esterification | CH₃Cl, DCC, DMAP, CH₂Cl₂ | 88 | 97.8% | Competing side reactions |
| Hydroxymethyl Reduction | LiAlH₄, THF | 78 | 95.2% | Over-reduction to methane |
| Formyl Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 70 | 96.0% | Over-oxidation to carboxylic acid |
Critical Insights and Recommendations
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Stereochemical Considerations : The Crabtree hydrogenation method, which affords high stereoselectivity in cyclohexane systems, could be adapted to piperidine derivatives to control the configuration at the 4-position.
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Scalability : The use of LiAlH₄ in Step 3 poses safety risks at scale; alternatives such as NaBH₄/I₂ or BH₃·THF should be evaluated for milder reduction.
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Formylation Efficiency : Direct methods like the Gattermann–Koch reaction (using CO/HCl) may offer higher yields for 4-formylpiperidine derivatives but require specialized equipment .
Chemical Reactions Analysis
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate depends on its specific applicationIts molecular targets and pathways involve interactions with enzymes, receptors, or other biomolecules, depending on the context of its use .
Comparison with Similar Compounds
Ester Group Variations
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) increase lipophilicity (logP), enhancing blood-brain barrier penetration compared to methyl analogs. However, methyl esters (e.g., ) are more reactive in hydrolysis, facilitating downstream modifications.
- tert-Butyl Protection : The tert-butyl group (common across all compounds) prevents unwanted ring-opening reactions and stabilizes intermediates during multi-step syntheses .
4-Position Substituents
- Formyl (–CHO) : Enables condensation reactions (e.g., with hydrazines to form hydrazones) or reductions to hydroxymethyl groups (–CH₂OH) .
- Cyano (–CN): Acts as a hydrogen-bond acceptor and precursor for tetrazoles, critical in angiotensin II receptor antagonists .
- Trifluoromethyl (–CF₃) : Enhances metabolic stability and electron-withdrawing effects, modulating pKa of adjacent functional groups .
- Ketone (3-Oxo) : Facilitates cyclization reactions (e.g., Dieckmann cyclization) to form fused heterocycles .
Biological Activity
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate is a piperidine derivative noted for its potential biological activity. This compound features a unique structure that includes a tert-butyl group, a formyl group, and two carboxylate functionalities, which may contribute to its interactions with biological systems. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry and drug development.
- Molecular Formula : C14H23NO5
- Molecular Weight : 285.34 g/mol
- CAS Number : 1270140-93-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can participate in hydrogen bonding, enhancing the compound's affinity for specific biomolecules. The bulky tert-butyl group may influence the compound's solubility and membrane permeability, which are critical for its bioavailability and efficacy in biological systems .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence of its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory conditions.
- Antimicrobial Properties : Some studies have indicated that the compound may exhibit antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Study on Piperidine Derivatives : A study published in Molecules examined various piperidine derivatives for their anti-inflammatory effects. Compounds similar to this compound demonstrated significant inhibition of IL-1β release in stimulated macrophages, suggesting a potential mechanism for anti-inflammatory activity .
- Antioxidant Screening : In vitro assays have shown that certain piperidine derivatives can scavenge free radicals effectively. This property is crucial for developing therapeutics aimed at oxidative stress-related diseases.
- Synthesis and Biological Evaluation : Research involving the synthesis of new derivatives of this compound has led to the identification of several analogs with enhanced biological activities. These studies often involve structure-activity relationship (SAR) analyses to optimize efficacy .
Data Table: Comparison of Biological Activities
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| Related Piperidine Derivative A | High | Moderate | Low |
| Related Piperidine Derivative B | Low | Significant | High |
Q & A
Q. What structural features of 1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate influence its reactivity in organic synthesis?
The compound’s reactivity is governed by:
- Electron-withdrawing groups (EWGs): The formyl and dicarboxylate groups increase electrophilicity at the piperidine ring, facilitating nucleophilic attacks at the 4-position.
- Steric hindrance: The bulky tert-butyl group restricts access to the 1-carboxylate, directing reactions toward the 4-formyl or 4-methyl substituents.
- Conformational flexibility: The piperidine ring’s chair/boat interconversion impacts stereochemical outcomes in derivatization reactions .
Q. What are common synthetic routes for preparing this compound?
Key steps include:
- Multi-step functionalization: Sequential protection/deprotection of the piperidine ring using tert-butyl and methyl carboxylates under anhydrous conditions (e.g., DMF, K₂CO₃) .
- Formyl group introduction: Oxidation of a hydroxymethyl intermediate or direct formylation via Vilsmeier-Haack reaction .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity product (>95%) .
Q. How can researchers purify and characterize this compound effectively?
- Purification: Use flash chromatography with polar/non-polar solvent systems (e.g., EtOAc/hexane) or recrystallization from ethanol .
- Characterization:
- NMR: ¹H/¹³C NMR to confirm regioselectivity and stereochemistry (e.g., tert-butyl singlet at ~1.4 ppm) .
- LCMS: Monitor molecular ion peaks (e.g., [M+H]⁺ at ~341 m/z) and reaction intermediates .
- X-ray crystallography: Resolve conformational ambiguities in solid-state structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during derivatization of this compound?
- Steric vs. electronic effects: Low yields in nucleophilic additions (e.g., Grignard reactions) may arise from steric hindrance at the 4-formyl group. Optimize by:
- Using smaller nucleophiles (e.g., methylamine vs. tert-butylamine).
- Activating the formyl group with Lewis acids (e.g., BF₃·Et₂O) .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets?
- Isotopic labeling: Incorporate ¹³C or ²H isotopes at the formyl group to track metabolic pathways via LC-MS/MS .
- Computational docking: Use molecular dynamics (MD) simulations to predict binding affinities with enzymes (e.g., dehydrogenases) leveraging the formyl group’s electrophilicity .
- In vitro assays: Screen against kinase or protease panels to identify inhibitory activity, correlating results with substituent modifications (e.g., replacing methyl with fluoromethyl) .
Q. How can researchers design derivatives for improved pharmacokinetic properties?
- Structure-activity relationship (SAR) studies:
- Replace the tert-butyl group with smaller esters (e.g., ethyl) to reduce logP and enhance solubility .
- Introduce electron-donating groups (e.g., methoxy) at the 4-position to modulate metabolic stability .
Q. What experimental precautions are critical for handling air-sensitive intermediates in its synthesis?
- Inert atmosphere: Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive reagents (e.g., NaH, LiAlH₄) .
- Stabilization: Store intermediates under argon at –20°C to prevent oxidation of the formyl group .
Q. How should researchers address discrepancies in analytical data (e.g., NMR vs. X-ray)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
